molecular formula C16H15N5O2 B6669837 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B6669837
M. Wt: 309.32 g/mol
InChI Key: ZEMOHNNCLNSVBL-DZGCQCFKSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, an oxolane ring, and a triazolopyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(12-3-4-14-20-18-10-21(14)9-12)19-13-5-7-23-15(13)11-2-1-6-17-8-11/h1-4,6,8-10,13,15H,5,7H2,(H,19,22)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMOHNNCLNSVBL-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CN3C=NN=C3C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=CN3C=NN=C3C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and pyridine derivatives.

    Construction of the triazolopyridine moiety: This step often involves the use of triazole precursors and pyridine derivatives under specific conditions, such as the use of catalysts and controlled temperatures.

    Coupling reactions: The final step involves coupling the oxolane and triazolopyridine intermediates to form the desired compound. This can be done using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents to introduce new substituents on the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound may serve as a probe for studying biological processes involving pyridine and triazole-containing molecules.

    Medicine: It has potential as a drug candidate due to its unique structure, which may interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: shares structural similarities with other pyridine and triazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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